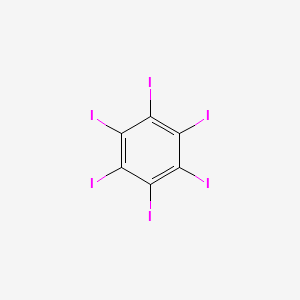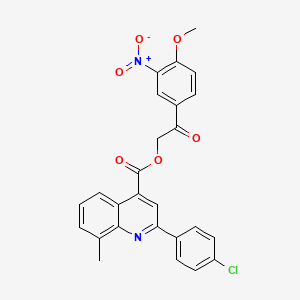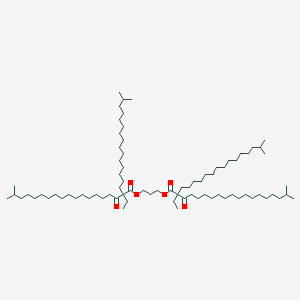
Trimethylolpropane triisooctadecanoate, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a triester derived from trimethylolpropane and isooctadecanoic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylolpropane triisooctadecanoate is synthesized through the esterification of trimethylolpropane with isooctadecanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and removing water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of trimethylolpropane triisooctadecanoate involves large-scale esterification reactors where trimethylolpropane and isooctadecanoic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated, and water is continuously removed to ensure complete esterification. The final product is then purified through distillation or other separation techniques to obtain high-purity trimethylolpropane triisooctadecanoate .
Chemical Reactions Analysis
Types of Reactions
Trimethylolpropane triisooctadecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions where the ester groups are exchanged with other alcohols or acids .
Common Reagents and Conditions
Esterification: Involves trimethylolpropane and isooctadecanoic acid with an acid catalyst (e.g., sulfuric acid) at 60-80°C.
Hydrolysis: Requires water and a base (e.g., sodium hydroxide) to break the ester bonds, forming trimethylolpropane and isooctadecanoic acid.
Transesterification: Utilizes other alcohols or acids in the presence of a catalyst (e.g., sodium methoxide) to exchange ester groups.
Major Products Formed
Esterification: Trimethylolpropane triisooctadecanoate.
Hydrolysis: Trimethylolpropane and isooctadecanoic acid.
Transesterification: New esters depending on the alcohols or acids used.
Scientific Research Applications
Trimethylolpropane triisooctadecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a lubricant base stock due to its excellent thermal stability and low volatility.
Biology: Employed in the formulation of biolubricants that are biodegradable and environmentally friendly.
Industry: Utilized in the production of high-performance lubricants, hydraulic fluids, and metalworking fluids.
Mechanism of Action
The mechanism of action of trimethylolpropane triisooctadecanoate involves its ability to form a stable film on surfaces, reducing friction and wear. Its molecular structure allows it to interact with metal surfaces, providing a protective layer that prevents oxidation and corrosion. The ester bonds in the compound contribute to its thermal stability and resistance to degradation under high temperatures .
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane tris(3-mercaptopropionate): Another triester of trimethylolpropane, used as a crosslinking agent in polymer chemistry.
Trimethylolpropane trioleate: Used as a biolubricant with similar properties but derived from oleic acid.
Uniqueness
Trimethylolpropane triisooctadecanoate is unique due to its high molecular weight and the presence of long-chain isooctadecanoic acid esters. This gives it superior lubricating properties and thermal stability compared to other trimethylolpropane esters. Its ability to form a stable, protective film on metal surfaces makes it particularly valuable in high-performance lubricant applications .
Properties
Molecular Formula |
C79H152O6 |
|---|---|
Molecular Weight |
1198.0 g/mol |
IUPAC Name |
3-[2-ethyl-18-methyl-2-(14-methylpentadecyl)-3-oxononadecanoyl]oxypropyl 2-ethyl-18-methyl-2-(14-methylpentadecyl)-3-oxononadecanoate |
InChI |
InChI=1S/C79H152O6/c1-11-78(66-57-49-41-33-25-17-21-29-37-45-53-62-72(7)8,74(80)64-55-47-39-31-23-15-13-19-27-35-43-51-60-70(3)4)76(82)84-68-59-69-85-77(83)79(12-2,67-58-50-42-34-26-18-22-30-38-46-54-63-73(9)10)75(81)65-56-48-40-32-24-16-14-20-28-36-44-52-61-71(5)6/h70-73H,11-69H2,1-10H3 |
InChI Key |
XKBGOZUEVBYOMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCCCCCCCCCC(C)C)(C(=O)CCCCCCCCCCCCCCC(C)C)C(=O)OCCCOC(=O)C(CC)(CCCCCCCCCCCCCC(C)C)C(=O)CCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



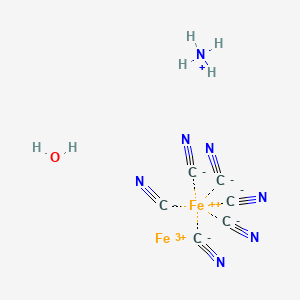

![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B12050230.png)
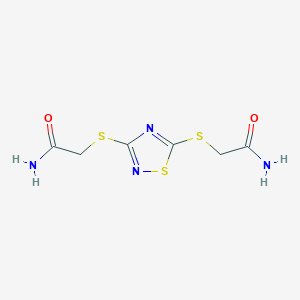
![2-[(2-Furylmethyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12050237.png)

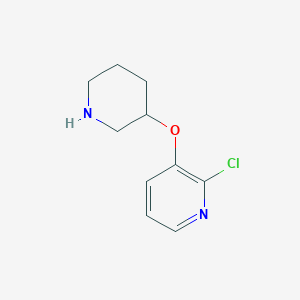
![[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid](/img/structure/B12050245.png)
![8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050251.png)
